molecular formula C28H40S5 B12578021 2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene CAS No. 430427-81-9

2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene

Cat. No.: B12578021
CAS No.: 430427-81-9
M. Wt: 537.0 g/mol
InChI Key: MNQSYRUVKOJNHT-UHFFFAOYSA-N
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Description

2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of octylsulfanyl groups attached to the thiophene rings, which can influence its chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene involves its interaction with molecular targets and pathways. The sulfur atoms in the octylsulfanyl groups can form interactions with various biological molecules, influencing their activity. The compound can also participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene is unique due to the presence of octylsulfanyl groups, which can enhance its solubility in organic solvents and improve its electronic properties. This makes it particularly useful in the development of organic semiconductors and conductive polymers .

Properties

CAS No.

430427-81-9

Molecular Formula

C28H40S5

Molecular Weight

537.0 g/mol

IUPAC Name

2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene

InChI

InChI=1S/C28H40S5/c1-3-5-7-9-11-13-21-29-27-19-17-25(32-27)23-15-16-24(31-23)26-18-20-28(33-26)30-22-14-12-10-8-6-4-2/h15-20H,3-14,21-22H2,1-2H3

InChI Key

MNQSYRUVKOJNHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)SCCCCCCCC

Origin of Product

United States

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